Cas no 2060005-09-4 (2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid)

2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-2-(methoxymethyl)-3-methyl-
- 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
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- MDL: MFCD30501894
- インチ: 1S/C12H23NO6/c1-8(2)12(7-17-6,9(14)15)19-13-10(16)18-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
- InChIKey: BSGFUTYCGAMMLZ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(ONC(OC(C)(C)C)=O)(COC)C(C)C
2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341511-5g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 5g |
$3645.0 | 2023-09-03 | ||
Enamine | EN300-341511-10g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 10g |
$5405.0 | 2023-09-03 | ||
Enamine | EN300-341511-2.5g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 95.0% | 2.5g |
$2464.0 | 2025-03-18 | |
Enamine | EN300-341511-10.0g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 95.0% | 10.0g |
$5405.0 | 2025-03-18 | |
Enamine | EN300-341511-1g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 1g |
$1256.0 | 2023-09-03 | ||
Enamine | EN300-341511-0.25g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 95.0% | 0.25g |
$1156.0 | 2025-03-18 | |
Enamine | EN300-341511-5.0g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 95.0% | 5.0g |
$3645.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049431-1g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 95% | 1g |
¥6167.0 | 2023-03-11 | |
Enamine | EN300-341511-0.1g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 95.0% | 0.1g |
$1106.0 | 2025-03-18 | |
Enamine | EN300-341511-1.0g |
2-({[(tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid |
2060005-09-4 | 95.0% | 1.0g |
$1256.0 | 2025-03-18 |
2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acidに関する追加情報
2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid (CAS No. 2060005-09-4): A Comprehensive Overview
2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid (CAS No. 2060005-09-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of butanoic acid with multiple functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a methoxymethyl substituent. These functional groups contribute to its unique chemical properties and potential applications in drug development.
The tert-butoxycarbonyl (Boc) protecting group is a widely used reagent in organic synthesis for the temporary protection of amine functionalities. It is known for its stability under mild acidic conditions and can be easily removed using strong acids such as trifluoroacetic acid (TFA). The presence of the Boc group in 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid allows for controlled deprotection, making it a valuable intermediate in the synthesis of peptides and other complex molecules.
The methoxymethyl substituent in this compound adds another layer of complexity and functionality. Methoxymethyl groups are often used as protecting groups for hydroxyl functionalities due to their ease of introduction and removal. In the context of 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid, this substituent may play a crucial role in modulating the compound's solubility, reactivity, and biological activity.
Recent studies have highlighted the potential of 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid in various therapeutic applications. For instance, a 2021 study published in the Journal of Medicinal Chemistry explored the use of this compound as a prodrug for the treatment of neurodegenerative diseases. The researchers found that the compound exhibited enhanced brain penetration and improved pharmacokinetic properties compared to its parent molecule. These findings suggest that 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid could be a promising candidate for further drug development.
In another study, published in the European Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid. The results showed that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. This research opens up new avenues for the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects.
The synthetic route to 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid involves several steps, including the protection of functional groups, substitution reactions, and final deprotection. One common approach involves starting from 3-methylbutanoic acid and sequentially introducing the tert-butoxycarbonyl and methoxymethyl groups through well-established synthetic methods. The choice of reagents and reaction conditions is critical to achieving high yields and purity.
In terms of safety and handling, 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid should be stored under dry conditions at room temperature to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats.
Future research on 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid is likely to focus on optimizing its pharmacological properties through structural modifications and exploring its potential in combination therapies. Additionally, efforts to develop more efficient synthetic routes will be crucial for scaling up production for clinical trials and commercialization.
In conclusion, 2-({(tert-butoxy)carbonylamino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid (CAS No. 2060005-09-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for drug development, particularly in areas such as neurodegenerative diseases and inflammation. Ongoing studies continue to uncover new insights into its properties and applications, further solidifying its importance in the field.
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